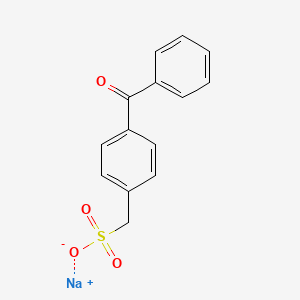

Sodium p-benzoyltoluene-alpha-sulphonate

Beschreibung

Sodium p-benzoyltoluene-alpha-sulphonate (CAS No. 78697-20-8) is an organosulfonate compound characterized by a toluene backbone substituted with a benzoyl group and a sulfonate group at the alpha position. Its molecular structure suggests enhanced solubility in polar solvents due to the ionic sulfonate group, while the benzoyl moiety may contribute to aromatic reactivity. The compound is produced industrially with a purity of 99% and is packaged in 25 kg cardboard drums, indicating its use in bulk chemical processes .

Eigenschaften

CAS-Nummer |

78697-20-8 |

|---|---|

Molekularformel |

C14H11NaO4S |

Molekulargewicht |

298.29 g/mol |

IUPAC-Name |

sodium;(4-benzoylphenyl)methanesulfonate |

InChI |

InChI=1S/C14H12O4S.Na/c15-14(12-4-2-1-3-5-12)13-8-6-11(7-9-13)10-19(16,17)18;/h1-9H,10H2,(H,16,17,18);/q;+1/p-1 |

InChI-Schlüssel |

NUFPFGYOLACNDJ-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium p-benzoyltoluene-alpha-sulphonate typically involves the sulfonation of p-benzoyltoluene. The process begins with the reaction of p-benzoyltoluene with sulfur trioxide or chlorosulfonic acid, leading to the formation of the sulfonic acid derivative. This intermediate is then neutralized with sodium hydroxide to yield the sodium salt form .

Industrial Production Methods: In an industrial setting, the production of sodium p-benzoyltoluene-alpha-sulphonate follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient mixing techniques helps in achieving consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium p-benzoyltoluene-alpha-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfinate derivatives, and various substituted benzoyltoluene compounds .

Wissenschaftliche Forschungsanwendungen

Sodium p-benzoyltoluene-alpha-sulphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.

Biology: The compound is utilized in biochemical assays and as a surfactant in various biological experiments.

Industry: Sodium p-benzoyltoluene-alpha-sulphonate is employed in the production of detergents, dyes, and other industrial chemicals

Wirkmechanismus

The mechanism of action of sodium p-benzoyltoluene-alpha-sulphonate involves its interaction with various molecular targets. The sulfonate group enhances the compound’s solubility and reactivity, allowing it to participate in a range of chemical reactions. In biological systems, it can interact with proteins and enzymes, potentially altering their activity and function .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below compares Sodium p-benzoyltoluene-alpha-sulphonate with three related sulfonates:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Sodium p-benzoyltoluene-alpha-sulphonate | 78697-20-8 | C₁₄H₁₁NaO₄S* | ~298* | Toluene + benzoyl + sulfonate (alpha) |

| Sodium p-toluenesulfonate | 657-84-1 | C₇H₇NaSO₃ | 194.18 | Toluene + sulfonate (para) |

| Sodium benzenesulphonate | 515-42-4 | C₆H₅NaSO₃ | 178.08 | Benzene + sulfonate |

| N-Aryl-p-toluene sulfonates (e.g., compound 3) | N/A | Variable | Variable (e.g., ~300–400) | Toluene + sulfonate + aryl/alkyl substituents |

Physicochemical Properties

- Solubility :

- Thermal Stability : Sulfonates generally exhibit stability up to 200–300°C, but benzoyl-containing variants may decompose at lower temperatures due to the labile ketone group.

Biologische Aktivität

Sodium p-benzoyltoluene-alpha-sulphonate, a sulfonated derivative of benzoyltoluene, has garnered attention due to its potential applications in various fields, including pharmaceuticals and environmental science. This article explores its biological activity, focusing on its toxicity, efficacy as a surfactant, and potential therapeutic roles.

Chemical Structure and Properties

Sodium p-benzoyltoluene-alpha-sulphonate is characterized by its sulfonate group attached to a benzoyltoluene backbone. This chemical structure contributes to its surfactant properties, allowing it to interact effectively with biological membranes and other hydrophobic substances.

Biological Activity Overview

The biological activity of sodium p-benzoyltoluene-alpha-sulphonate can be categorized into several key areas:

- Toxicity : Studies indicate that sodium p-benzoyltoluene-alpha-sulphonate exhibits low toxicity levels in various organisms. For instance, acute toxicity tests on aquatic species show LC50 values ranging from 0.3 mg/L to 21 mg/L, with longer-chain variants being more toxic .

- Surfactant Properties : The compound acts as an effective surfactant, reducing interfacial tension in various systems. Its performance is comparable to that of other surfactants like sodium dodecylbenzene sulfonate (SDBS) and sodium lignosulfonate .

- Antimicrobial Activity : Research has demonstrated that this compound can enhance the inactivation of bacteria when combined with singlet oxygen, indicating potential applications in antimicrobial formulations .

1. Environmental Impact Study

A study investigating the environmental impact of sodium p-benzoyltoluene-alpha-sulphonate revealed its biodegradability and low accumulation in aquatic organisms. The research found that the compound does not significantly affect the growth of common plants such as tomatoes and barley at concentrations up to 40 mg/L .

2. Enhanced Oil Recovery (EOR)

In enhanced oil recovery applications, sodium p-benzoyltoluene-alpha-sulphonate was compared with other surfactants for its ability to reduce interfacial tension between crude oil and water. Results indicated that it significantly improved oil recovery rates due to its superior surfactant characteristics .

Toxicological Data

Efficacy as a Surfactant

- Interfacial Tension Reduction : The compound effectively reduces interfacial tension below critical levels necessary for oil recovery processes. Comparative studies show it performs similarly to traditional surfactants like SDBS but with potentially lower environmental impact .

Data Tables

| Property | Sodium p-benzoyltoluene-alpha-sulphonate | Sodium Dodecylbenzene Sulfonate (SDBS) |

|---|---|---|

| LC50 (mg/L) | 0.3 - 21 | 5 - 15 |

| Interfacial Tension (mN/m) | 0.003 | 0.005 |

| Biodegradability | High | Moderate |

| Skin Irritation | Slight | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.